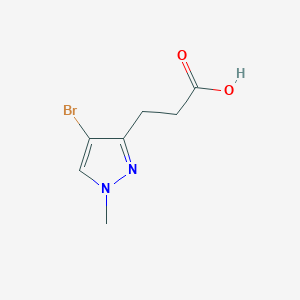
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid
Vue d'ensemble
Description
“2,6-Dichlorobenzoyl chloride” is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .
Synthesis Analysis
“2,6-Dichlorobenzoyl chloride” is used in the synthesis of various compounds. For instance, it has been used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors .
Molecular Structure Analysis
The molecular formula of “2,6-Dichlorobenzoyl chloride” is C7H3Cl3O, and its molecular weight is 209.45 g/mol . The structure includes a benzene ring with two chlorine atoms and a carbonyl chloride group .
Physical And Chemical Properties Analysis
“2,6-Dichlorobenzoyl chloride” is a liquid at room temperature. It has a density of 1.462 g/mL at 25 °C . The boiling point is 260.4±20.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid, as part of the aminocyclohexanecarboxylic acids family, has been utilized in the synthesis of various optically active compounds. Studies like those by Nohira, Ehara, and Miyashita (1970) have demonstrated the use of similar compounds in preparing active trans-1,2-disubstituted cyclohexanes. These derivatives have potential applications in pharmaceuticals and material science due to their unique optical and chemical properties (Nohira, Ehara, & Miyashita, 1970).
Role in Bioconjugation
The compound's role in bioconjugation has been explored, as seen in studies like that of Nakajima and Ikada (1995). They investigated the amide formation mechanisms in aqueous media using similar carboxylic acids, which is crucial for understanding biochemical conjugation processes (Nakajima & Ikada, 1995).
Environmental Monitoring
Studies have also utilized similar cyclic carboxylic acids to monitor environmental exposure to certain plasticizers, as seen in Silva et al. (2013). This indicates the potential use of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid in environmental monitoring and assessment of human exposure to various chemicals (Silva et al., 2013).
Pharmaceutical Development
In the pharmaceutical sector, compounds like 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid have been used to synthesize inhibitors for certain viral infections. Öberg et al. (2012) showed the development of potent inhibitors for adenovirus replication using structurally similar compounds (Öberg et al., 2012).
Crystal Engineering and Molecular Recognition
Additionally, the compound's derivatives have been explored in the field of crystal engineering and molecular recognition. For example, Karle, Ranganathan, and Haridas (1997) discussed how derivatives of similar compounds can be used to assemble one-dimensional motifs, which is significant in materials science and nanotechnology (Karle, Ranganathan, & Haridas, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activities , suggesting that their targets could be specific proteins or enzymes in microbial organisms.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , indicating that they may interact with their targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Based on the antimicrobial activities of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Result of Action
Based on the antimicrobial activities of similar compounds , it can be inferred that this compound may lead to the inhibition or death of microbial organisms.
Propriétés
IUPAC Name |
1-[(2,6-dichlorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-10-6-5-7-11(17)12(10)13(19)18-15(14(20)21)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNZXRPDCUDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587607 | |
| Record name | 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid | |
CAS RN |
912763-77-0 | |
| Record name | 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)


![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1627636.png)








